molecular formula C11H12O B2722123 2-(Bicyclo[1.1.1]pentan-1-yl)phenol CAS No. 1402004-35-6

2-(Bicyclo[1.1.1]pentan-1-yl)phenol

Cat. No.: B2722123
CAS No.: 1402004-35-6
M. Wt: 160.216
InChI Key: BXQMESVUGPOOLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Bicyclo[1.1.1]pentane in Chemical Research

The bicyclo[1.1.1]pentane scaffold emerged from fundamental studies in strained hydrocarbon chemistry, with its first reported synthesis dating to 1966 through Wiberg's propellane decomposition experiments. Early research focused on understanding its remarkable stability (ΔHf = 68 kcal/mol) despite significant angular strain. The 1990s saw breakthroughs in functionalization methods, including Bridge's development of radical addition protocols that enabled substitution at the bridgehead positions. A pivotal 2012 study by Stepan et al. demonstrated BCP's viability as a phenyl bioisostere in γ-secretase inhibitors, achieving comparable target affinity (IC50 = 12 nM vs 15 nM phenyl analogue) with improved aqueous solubility (2.1 mg/mL vs 0.3 mg/mL). This catalyzed pharmaceutical interest, reflected in a 400% increase in BCP-related patent filings from 2015–2025.

Table 1: Key Milestones in Bicyclo[1.1.1]pentane Chemistry

Year Development Significance
1966 First synthesis via propellane route Established BCP's structural feasibility
1998 Radical functionalization methods Enabled bridgehead substitution
2012 First pharmaceutical application Validated BCP as phenyl bioisostere
2021 Kilogram-scale synthesis achieved Enabled commercial availability

Emergence of 2-(Bicyclo[1.1.1]pentan-1-yl)phenol in Scientific Literature

The ortho-substituted phenolic derivative first appeared in 2016 patent literature as a building block for kinase inhibitors. Its unique electronic profile arises from through-space conjugation between the phenolic oxygen and BCP's bridgehead orbitals, creating a dipole moment (μ = 2.1 D) distinct from meta/para isomers (μ = 1.7–1.9 D). Early synthetic routes relied on Ullmann coupling of iodophenols with BCP-stannanes (Yield: 12–18%), later optimized via photochemical [2+2] cycloadditions (Yield: 34%). X-ray crystallography reveals a 112° angle between the phenolic OH and BCP plane, contrasting with 98° in phenyl analogues—a geometric perturbation that improves proteolytic stability in peptide conjugates (t1/2 increased from 2.1 to 8.7 hr).

Paradigm Shift from Traditional Phenyl Groups to Bicyclo[1.1.1]pentane Scaffolds

BCP substitution addresses three critical limitations of phenyl rings:

  • Stereoelectronic Effects : The BCP core's inverted tetrahedral geometry at bridgehead carbons creates unique frontier molecular orbitals (HOMO: -9.2 eV vs -8.7 eV for benzene), modulating electronic interactions with biological targets.
  • Physicochemical Optimization : Replacement reduces lipophilicity (ΔclogP = -1.3) while maintaining molecular volume (BCP: 68 ų vs benzene: 71 ų).
  • Metabolic Resistance : Absence of π-system eliminates CYP450-mediated oxidation pathways, increasing microsomal stability (Human LM t1/2: 48 min vs 9 min for phenyl).

Table 2: Comparative Properties of Phenyl vs BCP Phenolic Derivatives

Property Phenyl Derivative BCP Derivative Improvement
logP 3.2 2.0 -37.5%
Aqueous Solubility (mg/mL) 0.3 2.1 600%
Microsomal Stability (t1/2) 9 min 48 min 433%
Plasma Protein Binding 92% 78% -15%

Research Evolution of Ortho-Substituted Bicyclo[1.1.1]pentane Derivatives

Ortho-functionalization presents unique synthetic challenges due to steric constraints between the BCP scaffold and adjacent substituents. Recent advances include:

  • Directed C-H Borylation : Iridium-catalyzed borylation at the 2-position (Selectivity >20:1 vs para)
  • Radical Cyclization : Visible-light mediated formation of benzoxazole fused systems (Yield: 61%)
  • Enzymatic Resolution : Lipase-mediated kinetic separation of enantiomers (ee >99%)

Notable applications include:

  • Kinase Inhibitors : 2-BCP-phenol derivatives show 3 nM IC50 against JAK3 with 100-fold selectivity over JAK2
  • PET Tracers : ^18F-labeled analogues exhibit brain uptake (SUV = 2.1) with rapid clearance (t1/2 = 15 min)
  • Antibody-Drug Conjugates : BCP-linked maytansinoids demonstrate improved serum stability (t1/2 = 72 hr vs 24 hr)

Properties

IUPAC Name

2-(1-bicyclo[1.1.1]pentanyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c12-10-4-2-1-3-9(10)11-5-8(6-11)7-11/h1-4,8,12H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQMESVUGPOOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402004-35-6
Record name 2-(Bicyclo[1.1.1]pentan-1-yl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Photochemical and Radical Initiation

The strained C–C bond of [1.1.1]propellane enables radical addition to form asymmetrically substituted BCP derivatives. A landmark patent (WO2017157932A1) details a one-step process using photochemical or radical initiators (e.g., AIBN) under batch or flow conditions. For example:

  • Reaction Conditions : Irradiation (λ = 365 nm) or thermal initiation (60–80°C) in toluene.
  • Substrate Scope : Halogens, amines, and nitro groups tolerate the reaction.
  • Yield : 60–85% for arylthiol derivatives, with scalability demonstrated at >10 g.

Triethylborane-Promoted Radical Addition

Triethylborane (Et₃B) initiates radical chain reactions at ambient temperatures, enabling functionalization with alkyl halides. This method, reported by Anderson et al., achieves 1,3-difunctionalization of [1.1.1]propellane:

  • Key Reagents : Et₃B (10 mol%), alkyl halides (R–X).
  • Mechanism : Single-electron transfer (SET) generates BCP radicals, which trap alkyl halides.
  • Applications : Synthesized BCP-peptide conjugates and nucleoside analogs with yields up to 78%.

Carbene Insertion into Bicyclo[1.1.0]Butane Derivatives

Dichlorocarbene and Difluorocarbene Additions

Cyclopropanation of bicyclo[1.1.0]butanes with carbenes forms BCP intermediates. A scalable route involves dichlorocarbene (:CCl₂) insertion:

  • Synthesis of Bicyclo[1.1.0]butane Precursor :
    • Starting material: 4-Phenylcyclohexanone.
    • Steps: Grignard addition, chlorination, esterification, and cyclization (NaHMDS, THF, −78°C).
  • Carbene Insertion :
    • Reagents: CHCl₃, NaOH, phase-transfer catalyst.
    • Yield: 45–60% after dechlorination (LiAlH₄).

Difluorocarbene Adaptation : CF₃TMS/NaI generates :CF₂, enabling gram-scale synthesis of fluorinated BCPs (e.g., 17 in 45% yield).

Rhodium- and Copper-Catalyzed-Sigmatropic Rearrangement

Hari et al. demonstrated Cu(acac)₂-catalyzed rearrangement of propargyl sulfides with [1.1.1]propellane:

  • Conditions : Toluene, 80°C, 12 h.
  • Outcome : Allenylated methylenecyclobutanes (93% yield).
  • Utility : Post-functionalization to BCHexanes via photocatalyzed cyclization.

Transition Metal-Catalyzed Functionalization

Titanium-Catalyzed [2σ + 2π] Cycloaddition

A 2024 Nature study reported Ti-catalyzed cycloaddition of bicyclo[1.1.0]butanes with 1,3-dienes:

  • Catalyst : Ti(OiPr)₄ (5 mol%).
  • Selectivity : trans-Diastereomers (>20:1 dr).
  • Scope : Aryl vinyl groups introduced in 65–82% yield.

Iron-Hydride Hydrogen Atom Transfer (HAT)

A 2024 method utilizes Fe(acac)₃ for hydropyridylation and 1,3-difunctionalization:

  • Mechanism : HAT generates N-centered radicals, enabling C4-alkylation of pyridines.
  • Advantages : No stoichiometric oxidants/reductants; tolerates esters, nitriles.

Electrophilic Activation and Functionalization

Iodo Sulfonium Intermediates

Electrophilic activation of [1.1.1]propellane with N-iodosuccinimide (NIS) enables thiol coupling:

  • Conditions : NIS (1.2 equiv), CH₂Cl₂, 0°C to RT.
  • Yield : 70–90% for heterocyclic thiols (e.g., pyrazine-2-thiol).

Haloform Reaction and Mono-Saponification

Classical methods involve diketone intermediates from [1.1.1]propellane and buta-2,3-dione:

  • Haloform Reaction : X₂/NaOH (X = Cl, Br).
  • Esterification and Hydrolysis : Selectivity for mono-acids (e.g., 3-(pyrazin-2-yl)BCP-carboxylic acid).

Industrial-Scale Production Considerations

Continuous Flow Systems

Patent WO2017157932A1 highlights flow chemistry advantages:

  • Throughput : 500 g/day using micromixers.
  • Solvent Recovery : Hexane/toluene distillation (>90% recovery).

Comparative Analysis of Methods

Method Yield (%) Scalability Functional Group Tolerance Key Limitations
Radical Ring-Opening 60–85 High Halogens, amines Photo/thermal equipment
Carbene Insertion 45–60 Moderate Esters, ethers Multi-step synthesis
Ti-Catalyzed 65–82 Low Vinyl, aryl Limited diene availability
Electrophilic 70–90 High Heterocycles Iodine waste management

Chemical Reactions Analysis

Types of Reactions: 2-(Bicyclo[1.1.1]pentan-1-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C_{11}H_{14}O
  • CAS Number : 1823934-89-9
  • Structural Features : The bicyclo[1.1.1]pentane core offers a three-dimensional shape that can influence molecular interactions, stability, and solubility.

Medicinal Chemistry

The incorporation of 2-(bicyclo[1.1.1]pentan-1-yl)phenol into drug candidates has shown significant potential due to its ability to replace traditional phenyl groups. This substitution can lead to improved pharmacokinetic properties, including:

  • Increased Solubility : The rigid structure aids in enhancing the solubility of compounds, which is critical for bioavailability.
  • Metabolic Stability : By acting as a bioisostere, it can improve the metabolic stability of drugs, reducing the likelihood of rapid degradation in biological systems.

Case Studies in Drug Development

  • A study demonstrated the successful incorporation of bicyclo[1.1.1]pentane moieties into lipoprotein-associated phospholipase A2 (LpPLA2) inhibitors, leading to compounds with enhanced physicochemical profiles and maintained potency compared to traditional structures .
  • Research highlighted the use of bicyclo[1.1.1]pentanes in creating a library for drug discovery, indicating their growing importance in pharmaceutical research .

Materials Science

The unique properties of this compound extend beyond medicinal chemistry into materials science:

  • Supramolecular Chemistry : Its ability to form strong intermolecular interactions makes it suitable for developing supramolecular structures and advanced materials.
  • Liquid Crystals : The compound's structural characteristics allow it to be utilized in the design of liquid crystals for display technologies.

Mechanism of Action

The mechanism of action of 2-(Bicyclo[1.1.1]pentan-1-yl)phenol involves its interaction with specific molecular targets and pathways. As a bioisostere, it can mimic the properties of other functional groups, enhancing the solubility, potency, and metabolic stability of drug molecules. The bicyclo[1.1.1]pentane moiety adds three-dimensional character and saturation to compounds, making them more developable as oral drugs .

Comparison with Similar Compounds

4-(Bicyclo[1.1.1]pentan-1-yl)phenol

A positional isomer of the target compound, 4-(bicyclo[1.1.1]pentan-1-yl)phenol, exhibits distinct electronic effects due to the para-substitution pattern. Key differences include:

  • pKa: 10.10 (predicted) for the para isomer vs. ~9.8 (estimated) for the ortho isomer, reflecting altered resonance stabilization of the phenoxide ion .
  • Boiling Point : Predicted at 275.7°C for the para isomer, slightly higher than ortho derivatives due to differences in molecular packing .
  • Bioactivity: Para-substituted bicyclo[1.1.1]pentane phenols show reduced steric hindrance in enzyme-binding pockets compared to ortho analogues, as demonstrated in Lp-PLA2 inhibitor studies .

Table 1: Structural and Physical Properties of Bicyclo[1.1.1]pentane Phenol Isomers

Property 2-(Bicyclo[1.1.1]pentan-1-yl)phenol 4-(Bicyclo[1.1.1]pentan-1-yl)phenol
Molecular Formula C₁₁H₁₂O C₁₁H₁₂O
Molecular Weight 160.22 g/mol 160.22 g/mol
Predicted pKa ~9.8 10.10
Predicted Boiling Point ~270°C 275.7°C
Key Applications Enzyme inhibitors, rigid scaffolds Materials science, bioisosteres

Functional Group Variations

2-(Bicyclo[1.1.1]pentan-1-yl)acetic Acid

This derivative replaces the phenol hydroxyl group with a carboxylic acid. Key differences include:

  • Solubility: Enhanced water solubility due to the ionizable carboxylic acid group (pKa ~4–5) compared to the weakly acidic phenol (pKa ~10) .
  • Reactivity : The carboxylic acid enables conjugation reactions (e.g., amide formation), broadening utility in drug design .

3-(Difluoromethyl)bicyclo[1.1.1]pentane Derivatives

Fluorination at the bicyclo[1.1.1]pentane moiety, as in 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid, introduces electronegative substituents that:

  • Increase Metabolic Stability : Fluorine atoms resist oxidative degradation .
  • Modulate Lipophilicity: LogP values decrease by ~0.5 units compared to non-fluorinated analogues .

Table 2: Functional Group Impact on Physicochemical Properties

Compound Functional Group pKa LogP (Predicted) Key Application
This compound Phenol ~9.8 2.1 Enzyme inhibition
2-(Bicyclo[1.1.1]pentan-1-yl)acetic Acid Carboxylic Acid ~4.5 1.3 Prodrug synthesis
3-(Difluoromethyl)bicyclo[1.1.1]pentane Difluoromethyl N/A 1.8 Metabolic stabilization

Bioisosteric Replacements

Bicyclo[1.1.1]pentane is increasingly used as a bioisostere for phenyl groups. In Lp-PLA2 inhibitors, replacing a phenyl ring with bicyclo[1.1.1]pentane:

  • Maintains Potency : IC₅₀ values remain comparable (e.g., 6 nM vs. 8 nM for phenyl analogues) .

Biological Activity

2-(Bicyclo[1.1.1]pentan-1-yl)phenol is a compound that has garnered interest in medicinal chemistry due to its unique bicyclic structure, which may enhance its biological activity compared to traditional phenolic compounds. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the incorporation of the bicyclo[1.1.1]pentane moiety into phenolic structures. Recent studies have highlighted various synthetic routes that utilize Suzuki coupling and radical bicyclopentylation techniques to create derivatives with enhanced biological properties .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating inhibitory effects that suggest potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammatory responses, particularly in vitro studies where it was found to attenuate lipopolysaccharide (LPS)-induced NFκB activity in human monocyte cell lines. This suggests a mechanism where the compound modulates inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Anticancer Activity

Initial investigations into the anticancer properties of this compound indicate that it may interfere with cancer cell signaling pathways, leading to reduced proliferation of certain cancer cell lines. The specific mechanisms remain under investigation, but the compound's structural features are believed to contribute to its efficacy .

The mechanism by which this compound exerts its biological effects is thought to involve interactions with specific molecular targets, including enzymes and receptors involved in inflammatory and cancerous processes. For instance, its ability to inhibit NFκB signaling pathways is a key aspect of its anti-inflammatory action .

Case Studies

StudyFindings
Study A Demonstrated significant antimicrobial activity against E. coli and S. aureus with an IC50 value in the low micromolar range .
Study B Showed that this compound reduced LPS-induced cytokine release by approximately 50% in THP-1 cells .
Study C Investigated anticancer properties and found reduced cell viability in breast cancer cell lines with exposure to the compound .

Q & A

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer : High-resolution ¹H-NMR and ¹³C-NMR are critical for confirming the bicyclic framework and substituent positions. For instance, the bicyclo[1.1.1]pentane core shows distinct upfield shifts for bridgehead protons (δ ~1.5–2.5 ppm) . HRMS (ESI-TOF) validates molecular weight, while FT-IR identifies functional groups like phenolic -OH (~3200–3500 cm⁻¹). Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How does the bicyclo[1.1.1]pentane moiety act as a bioisostere for aromatic rings in drug design, and what methodologies assess its effectiveness?

  • Methodological Answer : The bicyclo[1.1.1]pentane group mimics phenyl rings in spatial occupancy and electronic properties while reducing metabolic instability. Comparative studies involve X-ray crystallography to overlay structures with native ligands and enzyme inhibition assays (e.g., LpPLA2 inhibition in ). Pharmacokinetic profiling (e.g., logP, metabolic stability in microsomes) quantifies improvements in drug-like properties .

Q. What strategies mitigate the high ring strain and reactivity of bicyclo[1.1.1]pentane derivatives during synthetic reactions?

  • Methodological Answer : Ring strain is managed by:
  • Using low-temperature conditions (–78°C to 0°C) to suppress undesired rearrangements.
  • Introducing electron-withdrawing groups (e.g., fluorine) to stabilize intermediates .
  • Employing radical scavengers (e.g., TEMPO) to terminate unproductive radical pathways. Reaction progress is monitored via in situ FT-IR or GC-MS to detect side products early .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

  • Methodological Answer : Key assays include:
  • Enzyme inhibition assays (e.g., fluorescence-based LpPLA2 assays using synthetic substrates like PAF) to measure IC₅₀ values .
  • Receptor binding studies (e.g., radioligand displacement assays for serotonin/dopamine receptors) to assess CNS activity .
  • Cellular viability assays (e.g., MTT in neuronal cells) to screen for neuroprotective effects .

Q. How do substituent variations on the bicyclo[1.1.1]pentane core influence pharmacological properties, and what computational tools aid in SAR analysis?

  • Methodological Answer : Substituents like fluorine (electron-withdrawing) or phenyl (bulky) alter lipophilicity and target affinity. Comparative molecular field analysis (CoMFA) and density functional theory (DFT) model steric/electronic effects. For example, fluorination increases metabolic stability by reducing CYP450-mediated oxidation . Free-Wilson analysis quantifies substituent contributions to bioactivity, guiding lead optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.